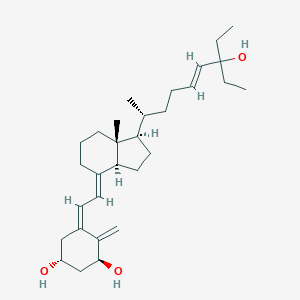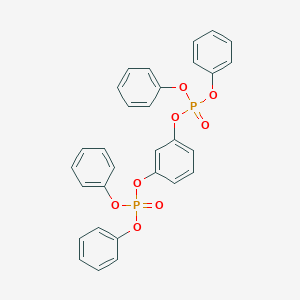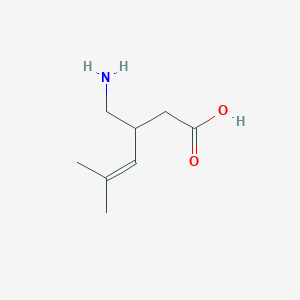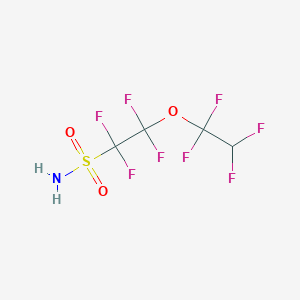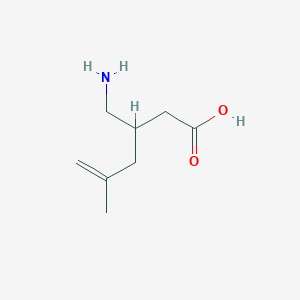
1-(Fluoromethyl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)benzotriazole (1-FMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzotriazole derivative that contains a fluoromethyl group, which makes it a highly versatile and useful molecule for a wide range of applications. In
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)benzotriazole has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in cellular signaling and oxidative stress. The detection of ROS is important for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(Fluoromethyl)benzotriazole involves the reaction of the fluoromethyl group with ROS, resulting in the formation of a highly fluorescent product. This reaction is highly specific, as the fluoromethyl group reacts only with ROS and not with other cellular components. The fluorescence of the product can be detected using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of ROS in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
1-(Fluoromethyl)benzotriazole has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used to detect ROS in a wide range of biological systems, including cells, tissues, and whole organisms. The use of 1-(Fluoromethyl)benzotriazole has led to important insights into the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Fluoromethyl)benzotriazole in lab experiments include its high specificity for ROS, its ease of use, and its compatibility with a wide range of biological systems. However, there are also some limitations to its use. For example, the fluorescence of the product may be affected by pH, temperature, and other environmental factors. Additionally, the synthesis of 1-(Fluoromethyl)benzotriazole can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 1-(Fluoromethyl)benzotriazole. One area of interest is the development of new fluorescent probes based on the structure of 1-(Fluoromethyl)benzotriazole. These probes could be used to detect other reactive species in cells and tissues, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the use of 1-(Fluoromethyl)benzotriazole in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, there is also potential for the use of 1-(Fluoromethyl)benzotriazole in environmental monitoring and detection of pollutants.
Conclusion
In conclusion, 1-(Fluoromethyl)benzotriazole is a highly versatile and useful molecule for a wide range of scientific research applications. Its high specificity for ROS, ease of use, and compatibility with a wide range of biological systems make it an important tool for understanding the role of ROS in various diseases. While there are some limitations to its use, the potential future directions for research on 1-(Fluoromethyl)benzotriazole are numerous and exciting.
Métodos De Síntesis
The synthesis of 1-(Fluoromethyl)benzotriazole involves the reaction of 1H-benzotriazole with chlorodifluoromethane in the presence of a base catalyst. This reaction results in the formation of 1-(Fluoromethyl)benzotriazole, which is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The purity of the compound can be improved through recrystallization or column chromatography.
Propiedades
Número CAS |
158607-43-3 |
|---|---|
Nombre del producto |
1-(Fluoromethyl)benzotriazole |
Fórmula molecular |
C7H6FN3 |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
1-(fluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 |
Clave InChI |
YKLFNMWOERVUEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CF |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CF |
Sinónimos |
1H-Benzotriazole,1-(fluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
